molecular formula C14H10FNO3 B1438298 3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid CAS No. 1097101-47-7

3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid

Cat. No.: B1438298
CAS No.: 1097101-47-7
M. Wt: 259.23 g/mol
InChI Key: HZOWBJUTADBNPA-GQCTYLIASA-N
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Description

3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic Acid (CAS 1097101-47-7) is a high-purity, fluorinated phenylprop-2-enoic acid derivative designed for use as a versatile intermediate in medicinal chemistry and pharmaceutical research . The compound features a unique structure with a pyridin-3-yloxy substituent and a fluorine atom, which contribute to distinct electronic and steric properties that are valuable for the synthesis of novel bioactive compounds . Its α,β-unsaturated carboxylic acid core allows for further functionalization through conjugation or nucleophilic addition, offering significant flexibility in drug design and development pipelines . This compound is characterized by its stability and reliability in synthetic applications, making it a critical building block for researchers developing targeted enzyme inhibitors or receptor modulators . It is supplied with a guaranteed purity of 97% or higher . For optimal long-term stability, it is recommended to store this product at -20°C . Handling Precautions: Researchers should wear appropriate personal protective equipment, including gloves, protective clothing, and eyewear, to prevent skin and eye contact . Important Notice: This product is provided For Research Use Only and is strictly intended for non-medical applications in industrial or scientific research. It is not intended for medicinal, diagnostic, or edible purposes, and is not for use in the clinical treatment of humans or animals .

Properties

IUPAC Name

(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-12-8-10(4-6-14(17)18)3-5-13(12)19-11-2-1-7-16-9-11/h1-9H,(H,17,18)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOWBJUTADBNPA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Fluorophenyl Intermediate

Detailed Preparation Methodology from Patent Literature

A patent describing related fluorophenyl and quinazolinyl compounds provides insight into preparative techniques applicable to similar structures:

Step Procedure Reaction Conditions Notes
1 Preparation of fluorophenyl intermediate Use of ester, ether, chloro, hydrocarbon, ketone, or polar aprotic solvents; heating at 55-60°C for 1-3 hours Solvent choice affects solubility and reaction rate
2 Formation of pyridin-3-yloxy linkage Reaction of phenol derivative with pyridinyl halide in presence of base or copper catalyst Requires inert atmosphere to prevent oxidation
3 Introduction of acid chloride Conversion of carboxylic acid to acid chloride using thionyl chloride or oxalyl chloride Acid chloride added slowly to amine-containing intermediate
4 Coupling and crystallization Stirring at 55-60°C followed by cooling and pH adjustment with sodium carbonate; extraction with ethyl acetate Crystallization via cooling and filtration to isolate pure product

The process involves careful temperature control, solvent selection, and pH adjustment to optimize yield and purity. The final product is isolated by filtration and drying under reduced pressure.

Reaction Optimization and Purification Techniques

  • Solvent Selection: Ester solvents (e.g., isobutyl acetate), nitromethane, and polar aprotic solvents (e.g., N-methyl-2-pyrrolidone) are commonly used to enhance reaction efficiency.
  • Temperature Control: Heating at moderate temperatures (55-60°C) facilitates coupling reactions without decomposition.
  • Purification: Techniques such as rotational distillation (Buchi Rotavapor), spray drying, freeze drying, and anti-solvent precipitation are employed to obtain crystalline or amorphous solid dispersions with high purity.
  • pH Adjustment: Careful control of pH (4-5) during workup improves product isolation and minimizes impurities.

Summary Table of Preparation Methods

Preparation Step Reaction Type Key Reagents Conditions Notes
Fluorination of pyridine N-oxide Nucleophilic aromatic substitution 3-bromo-4-nitropyridine N-oxide, fluorinating agent Room temperature, minutes Enables meta-fluorination efficiently
Ether bond formation Nucleophilic aromatic substitution or Ullmann coupling 3-fluoro-4-hydroxyphenyl derivative, 3-bromopyridine, base or Cu catalyst Heating, inert atmosphere Critical for pyridin-3-yloxy linkage
Introduction of propenoic acid Heck reaction or Knoevenagel condensation Acrylic acid or aldehyde intermediate, Pd catalyst or base Moderate heat, inert atmosphere Controls E-configuration of double bond
Purification Crystallization, filtration, drying Solvent systems like isobutyl acetate, ethyl acetate Cooling, pH adjustment Ensures high purity and yield

Chemical Reactions Analysis

3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:

Scientific Research Applications

3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and pyridin-3-yloxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally similar molecules, focusing on substituent effects, physicochemical properties, and synthesis.

Structural Variations and Molecular Properties

Key analogs differ in the substituents at the 3- and 4-positions of the phenyl ring. A summary is provided in Table 1.

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Substituents (3-/4-position) Molecular Formula Molecular Weight (g/mol) Key References
3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid 3-F, 4-pyridin-3-yloxy C₁₄H₁₀FNO₃ 283.24* Inferred
3-[3-Fluoro-4-(hexyloxy)phenyl]prop-2-enoic acid 3-F, 4-hexyloxy C₁₅H₁₉FO₃ 266.31
3-[3-Ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid 3-ethoxy, 4-pyridin-3-ylmethoxy C₁₇H₁₇NO₄ 299.32
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid 3-F, 4-isobutoxy C₁₃H₁₅FO₃ 238.25

*Calculated based on structural formula.

Key Observations:
  • Substituent Bulk and Polarity : The pyridin-3-yloxy group in the main compound introduces aromaticity and polarity, enabling π-π stacking and hydrogen bonding, unlike alkoxy substituents (e.g., hexyloxy, isobutoxy) .
  • Molecular Weight : Longer alkoxy chains (e.g., hexyloxy) increase molecular weight but reduce aqueous solubility due to hydrophobicity .
  • Acidity: The pKa of the propenoic acid group varies with substituents. For example, the ethoxy-pyridinylmethoxy analog has a predicted pKa of 4.46 , suggesting moderate acidity suitable for pH-dependent solubility.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Analogs

Compound Name Density (g/cm³) Boiling Point (°C) Predicted pKa
3-[3-Ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid 1.229 505.3 4.46
3-[3-Fluoro-4-(hexyloxy)phenyl]prop-2-enoic acid N/A N/A N/A
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid N/A N/A N/A
Discussion:
  • Density and Boiling Point : Higher boiling points (e.g., 505.3°C for the ethoxy-pyridinylmethoxy analog) correlate with increased molecular complexity and hydrogen-bonding capacity .
  • However, crystallinity (inferred from –3) may offset this advantage .

Biological Activity

3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid, also known as a derivative of phenylpropanoic acid, has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique fluorine substitution and pyridine moiety, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10FNO3\text{C}_{13}\text{H}_{10}\text{F}\text{N}\text{O}_3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-cancer and anti-inflammatory effects. Below are detailed findings from various studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit specific signaling pathways associated with cancer cell proliferation. In vitro studies indicated that it can induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Case Study : A study on human breast cancer cells (MCF-7) demonstrated that treatment with this compound led to a significant reduction in cell viability, with IC50 values in the micromolar range. The compound's effectiveness was attributed to its ability to interfere with the PI3K/Akt signaling pathway, crucial for cell survival and growth .

Anti-inflammatory Properties

  • Inhibition of Cytokine Production : Research has shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
  • Animal Model Studies : In a murine model of acute inflammation, administration of this compound resulted in decreased edema and inflammatory cell infiltration compared to control groups. These findings support its potential therapeutic applications in inflammatory conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption with a half-life suitable for therapeutic use. Studies suggest that the compound is primarily metabolized in the liver, with metabolites exhibiting reduced biological activity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 cells; inhibits PI3K/Akt pathway
Anti-inflammatoryReduces TNF-alpha and IL-6 production in macrophages
PharmacokineticsModerate absorption; liver metabolism

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the pyridinyloxy moiety. Fluorination at the 3-position of the phenyl ring may involve electrophilic fluorination or halogen exchange. Optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres and controlling temperature (80–120°C) to improve yields . Solvent selection (e.g., DMF or THF) and base (e.g., K₂CO₃) are critical for minimizing side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization enhances purity.

Q. How do the fluorine and pyridinyloxy substituents influence the compound’s physicochemical properties?

  • Methodological Answer : The fluorine atom increases electronegativity, enhancing metabolic stability and lipophilicity (logP ~2.8 predicted). The pyridinyloxy group contributes to π-π stacking interactions, influencing solubility in polar solvents (e.g., DMSO). Computational tools like DFT can predict pKa (~3.5 for the carboxylic acid) and solubility profiles. Experimental validation via HPLC (C18 column, acetonitrile/water gradient) confirms these properties .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the compound’s pharmacological activity, and how should assays be designed?

  • Methodological Answer : Use kinase inhibition assays (e.g., EGFR or VEGFR) due to the pyridinyloxy group’s affinity for ATP-binding pockets. Cell-based assays (e.g., MTT proliferation tests in cancer lines) should include controls for cytotoxicity (e.g., HEK293 normal cells). IC₅₀ determination requires dose-response curves (1 nM–100 µM) and statistical validation (n ≥ 3). Fluorine’s electron-withdrawing effect may enhance target binding, as seen in fluorinated tyrosine analogs .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : 2D NMR (¹H-¹³C HSQC, HMBC) clarifies regiochemistry of the pyridinyloxy group. X-ray crystallography confirms the (E)-configuration of the propenoic acid moiety. For fluorinated analogs, ¹⁹F NMR (δ -110 to -120 ppm) distinguishes substitution patterns. Mass spectrometry (HRMS-ESI) validates molecular ions (e.g., [M+H]⁺ m/z 318.08) .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Variability may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Standardize protocols using reference compounds (e.g., 3-hydroxy-4-methoxycinnamic acid as a positive control in antioxidant assays) . Meta-analysis of dose-response curves and statistical power calculations (α = 0.05) improve reproducibility.

Q. What HPLC/LC-MS parameters are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30 to 50:50 gradient). LC-MS/MS (MRM mode, m/z 318→152) enhances sensitivity in plasma or tissue homogenates. Validate linearity (R² > 0.99) over 1–1000 ng/mL and limit of detection (LOD < 0.5 ng/mL) .

Synthetic & Analytical Challenges

Q. What strategies mitigate degradation of the propenoic acid moiety during storage?

  • Methodological Answer : Store at -20°C under nitrogen to prevent oxidation. Lyophilization with cryoprotectants (e.g., trehalose) stabilizes the compound in aqueous buffers. Monitor degradation via UPLC-PDA (λ = 254 nm) and quantify impurities (<1% by area normalization) .

Q. How can enantiomeric purity be ensured during synthesis of chiral derivatives?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation). Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10). Absolute configuration is confirmed by circular dichroism (CD spectroscopy) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid
Reactant of Route 2
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3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid

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